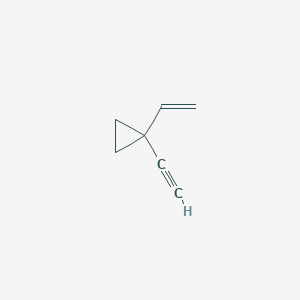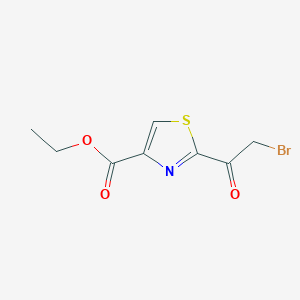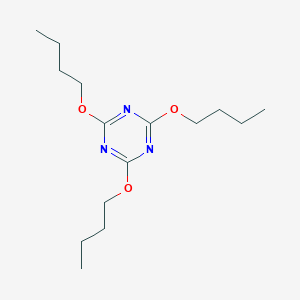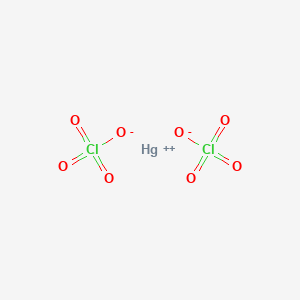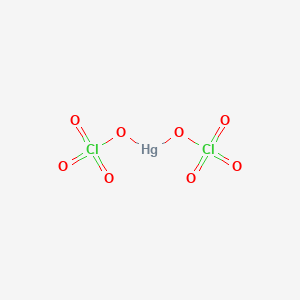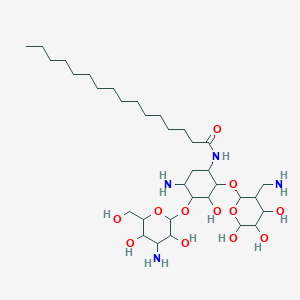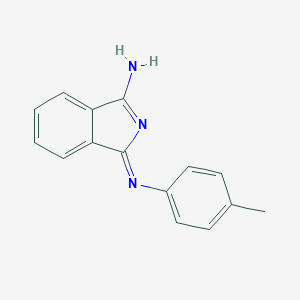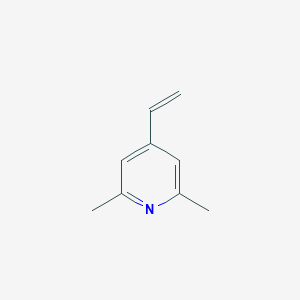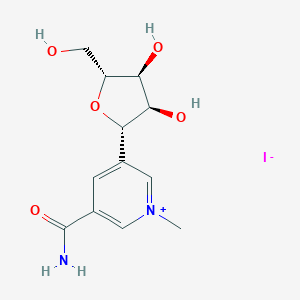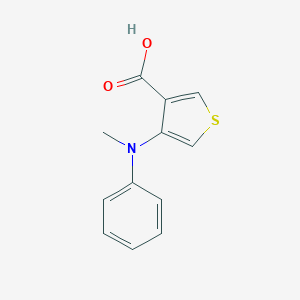
5-Methoxy-3-methylphthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-methylphthalic acid: is an organic compound with the molecular formula C10H10O5 and a molecular weight of 210.185 g/mol . It is a derivative of phthalic acid, characterized by the presence of a methoxy group at the 5-position and a methyl group at the 3-position on the aromatic ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-methylphthalic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic precursor, such as 3-methylphthalic anhydride.
Methoxylation: The precursor undergoes a methoxylation reaction, where a methoxy group is introduced at the 5-position. This can be achieved using methanol in the presence of a catalyst like sulfuric acid.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-3-methylphthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methoxy-3-methylphthalic acid is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and polymers.
Biology: In biological research, this compound can be used to study the effects of methoxy and methyl substituents on the biological activity of aromatic acids.
Medicine: While not used therapeutically, this compound can serve as a reference compound in pharmacological studies to understand the structure-activity relationships of related compounds.
Industry: In industrial applications, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-methylphthalic acid is not well-documented, as it is primarily used in research settings. its effects are likely related to its chemical structure, which allows it to interact with various molecular targets and pathways. The methoxy and methyl groups can influence the compound’s reactivity and interactions with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Phthalic acid: The parent compound, lacking the methoxy and methyl substituents.
3-Methylphthalic acid: Similar structure but without the methoxy group.
5-Methoxyphthalic acid: Similar structure but without the methyl group.
Uniqueness: 5-Methoxy-3-methylphthalic acid is unique due to the presence of both methoxy and methyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These substituents can affect the compound’s solubility, reactivity, and interactions with other molecules .
Eigenschaften
IUPAC Name |
5-methoxy-3-methylphthalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJJSXMMCAGJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394457 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103203-38-9 |
Source


|
| Record name | 5-methoxy-3-methylphthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
